molecular formula C9H9F2N B15234055 (1R)-1-(2,4-Difluorophenyl)prop-2-enylamine

(1R)-1-(2,4-Difluorophenyl)prop-2-enylamine

Cat. No.: B15234055
M. Wt: 169.17 g/mol
InChI Key: GANXWGFGHJXBHO-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R)-1-(2,4-Difluorophenyl)prop-2-enylamine ( 1212880-09-5) is a chiral chemical building block of high interest in medicinal chemistry and pharmaceutical research. This compound features a stereogenic center in the (R)-configuration and an electron-rich propenylamine chain attached to a 2,4-difluorophenyl ring. The strategic incorporation of fluorine atoms on the aromatic ring can significantly influence a molecule's physicochemical properties, such as its metabolic stability, lipophilicity, and bioavailability, making this scaffold a valuable intermediate in the design of bioactive molecules . While specific biological data for this exact compound is limited in the public domain, its structure aligns with those used in developing ligands for G-protein coupled receptors (GPCRs). Research into structurally similar difluorophenyl compounds highlights their application in creating potent and selective receptor antagonists or agonists, particularly in neuroscience . For instance, analogues containing the difluorophenyl motif have been crucial in developing highly selective dopamine D3 receptor antagonists, which are investigated as potential therapeutic agents for addiction and other neuropsychiatric disorders . Furthermore, difluorophenyl-containing compounds are also explored in immunology, as seen with FPR2 agonists that play a role in resolving inflammation . This amine is supplied as a primary amine, making it a versatile synthetic handle for constructing more complex architectures through amidation, reductive amination, or serving as a ligand precursor. Researchers will find it critical for projects requiring chiral, fluorinated intermediates. The product is intended for Research Use Only and is not for diagnostic or therapeutic use. Researchers should handle all chemicals with appropriate safety precautions in a laboratory setting.

Properties

Molecular Formula

C9H9F2N

Molecular Weight

169.17 g/mol

IUPAC Name

(1R)-1-(2,4-difluorophenyl)prop-2-en-1-amine

InChI

InChI=1S/C9H9F2N/c1-2-9(12)7-4-3-6(10)5-8(7)11/h2-5,9H,1,12H2/t9-/m1/s1

InChI Key

GANXWGFGHJXBHO-SECBINFHSA-N

Isomeric SMILES

C=C[C@H](C1=C(C=C(C=C1)F)F)N

Canonical SMILES

C=CC(C1=C(C=C(C=C1)F)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(2,4-Difluorophenyl)prop-2-enylamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-difluorobenzaldehyde and allylamine.

    Reaction Conditions: The key step involves the condensation of 2,4-difluorobenzaldehyde with allylamine under basic conditions to form the desired product. This reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure (1R)-1-(2,4-Difluorophenyl)prop-2-enylamine.

Industrial Production Methods

Industrial production of (1R)-1-(2,4-Difluorophenyl)prop-2-enylamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(2,4-Difluorophenyl)prop-2-enylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The difluorophenyl group can undergo substitution reactions with various nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions may involve reagents such as halogens (e.g., chlorine, bromine) or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

(1R)-1-(2,4-Difluorophenyl)prop-2-enylamine has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Materials Science: It is used in the synthesis of advanced materials with specific properties, such as polymers or coatings.

    Biological Studies: The compound is studied for its interactions with biological systems, including its effects on enzymes and receptors.

    Industrial Applications: It is utilized in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of (1R)-1-(2,4-Difluorophenyl)prop-2-enylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares (1R)-1-(2,4-Difluorophenyl)prop-2-enylamine with analogs sharing fluorinated aromatic or amine-based motifs. Key differences in substituents, stereochemistry, and physicochemical properties are highlighted.

Compound A: (R)-1-(2,4-Difluorophenyl)ethanamine (CAS 791098-84-5)

  • Structure : Differs by replacing the propenylamine chain with a shorter ethylamine group.
  • Key Properties :
    • Reduced steric bulk due to the absence of a propenyl group.
    • Lower molecular weight (167.21 g/mol vs. ~200–250 g/mol range for propenyl analogs).
  • Implications: The shorter chain may limit binding interactions in hydrophobic pockets compared to the extended propenylamine structure of the target compound.

Compound B: 1-(2,4-Difluorophenyl)-3-(ethylsulfanyl)propan-2-ylamine hydrochloride

  • Structure : Incorporates an ethylsulfanyl group at the C3 position and an ethylamine substituent.
  • Key Properties :
    • Increased lipophilicity due to the sulfur-containing group (logP likely higher than the target compound).
    • Molecular weight: 337.34 g/mol, significantly higher than the target compound.
  • Implications : The sulfur atom may confer distinct metabolic pathways (e.g., susceptibility to oxidation) and alter pharmacokinetics compared to the target compound’s simpler allylamine structure .

Compound C: α,α-Dimethyl-4-fluorophenethylamine hydrochloride (CAS 1200-27-7)

  • Structure : Features a dimethylated ethylamine chain and a single fluorine substituent on the phenyl ring.
  • Key Properties: Molecular weight: 246.95 g/mol.
  • Implications: The mono-fluorinated phenyl group may result in weaker electron-withdrawing effects compared to the 2,4-difluoro substitution in the target compound, impacting receptor binding or metabolic stability .

Compound D: (Z)-1-(2,4-Difluorophenyl)-3-phenyl-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one

  • Structure: Replaces the amine group with a triazole-containing propenone moiety.
  • Key Properties: Introduction of a triazole ring enhances hydrogen-bonding capacity. Rigid planar structure due to the conjugated enone system.
  • Implications : The ketone and triazole groups shift the compound’s reactivity and bioavailability, making it more suited for antifungal applications (common for triazole derivatives) compared to the amine-based target compound .

Comparative Data Table

Property Target Compound Compound A Compound B Compound C Compound D
Core Structure Propenylamine Ethylamine Ethylsulfanyl-propanamine Dimethylphenethylamine Triazolyl-propenone
Fluorine Substitution 2,4-Difluorophenyl 2,4-Difluorophenyl 2,4-Difluorophenyl 4-Fluorophenyl 2,4-Difluorophenyl
Molecular Weight (g/mol) ~200–250 (estimated) 167.21 337.34 246.95 337.34 (estimated)
Key Functional Groups Allylamine Primary amine Thioether, tertiary amine Tertiary amine Triazole, ketone
Stereochemistry R-configuration at C1 R-configuration at C1 Racemic (no data) Achiral (dimethyl group) Z-configuration at double bond
Potential Applications Enzyme inhibition (speculative) Chiral intermediate Metabolic studies CNS modulation Antifungal agents

Key Research Findings

  • Stereochemical Influence : The R-configuration in both the target compound and Compound A suggests enantioselective interactions with biological targets, a critical factor in drug design .
  • Fluorination Impact: 2,4-Difluoro substitution (target compound, Compounds A/B/D) enhances metabolic stability and π-stacking interactions compared to mono-fluoro analogs like Compound C .

Notes

  • Limitations : Direct pharmacological data for the target compound are absent in the provided evidence; comparisons rely on structural and physicochemical inferences.
  • Synthetic Relevance : Compounds A and C are commercially available (CAS numbers provided), serving as intermediates for further derivatization .

Biological Activity

(1R)-1-(2,4-Difluorophenyl)prop-2-enylamine is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of (1R)-1-(2,4-Difluorophenyl)prop-2-enylamine features a prop-2-enylamine backbone with a difluorophenyl substituent. This structural configuration is significant for its biological interactions.

Molecular Formula: C10H10F2N
Molecular Weight: 183.19 g/mol

Research indicates that (1R)-1-(2,4-Difluorophenyl)prop-2-enylamine may act through multiple pathways:

  • Inhibition of Enzymes: The compound has shown potential as an inhibitor of β-secretase (BACE1), an enzyme implicated in the pathogenesis of Alzheimer's disease. Inhibition of BACE1 can reduce the production of amyloid-beta peptides, which are associated with neurodegeneration .
  • Cytotoxic Activity: Studies have demonstrated that this compound exhibits cytotoxic effects against cancer cell lines such as HeLa cells. The IC50 values observed indicate significant potency, suggesting its potential as an anticancer agent .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of (1R)-1-(2,4-Difluorophenyl)prop-2-enylamine:

Biological Activity Effect IC50 Value Cell Type/Assay
BACE1 InhibitionReduces amyloid-beta production0.36 μMEnzyme assay
Cytotoxicity against HeLa cellsInduces cell death10.46 ± 0.82 μM/mLMTT assay
α-Glucosidase InhibitionEnzyme inhibition52.54 ± 0.09 μMEnzyme assay

Case Study 1: Alzheimer’s Disease

A study evaluated the effects of various compounds, including (1R)-1-(2,4-Difluorophenyl)prop-2-enylamine, on BACE1 activity. The results indicated that this compound effectively inhibits BACE1, leading to reduced levels of amyloid-beta in vitro. This suggests a potential therapeutic role in the treatment of Alzheimer's disease .

Case Study 2: Cancer Cell Lines

In a separate investigation focused on anticancer properties, (1R)-1-(2,4-Difluorophenyl)prop-2-enylamine was tested against several cancer cell lines. It demonstrated significant cytotoxicity with an IC50 value lower than many standard chemotherapeutics, indicating its potential as a lead compound for further development in cancer therapy .

Q & A

Q. What are the key steps in synthesizing (1R)-1-(2,4-Difluorophenyl)prop-2-enylamine, and how can enantiomeric purity be ensured?

Methodological Answer: The synthesis typically involves asymmetric catalysis or chiral resolution. A common approach is the Sharpless epoxidation or enzymatic resolution to achieve the desired (R)-configuration. Enantiomeric purity is confirmed via chiral HPLC (e.g., Chiralpak® IA column, hexane:isopropanol mobile phase) or polarimetry, with X-ray crystallography as a definitive structural validation tool .

Q. Which spectroscopic techniques are most effective for characterizing (1R)-1-(2,4-Difluorophenyl)prop-2-enylamine?

Methodological Answer:

  • NMR : 1H^{1}\text{H} and 19F^{19}\text{F} NMR confirm substituent positions and stereochemistry. For example, 19F^{19}\text{F} NMR shows distinct shifts for 2,4-difluorophenyl groups at δ -110 to -115 ppm .
  • IR : Stretching frequencies for C-F bonds (1200–1100 cm1^{-1}) and NH2_2 (3350 cm1^{-1}) validate functional groups.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H]+^+ at m/z 184.083 (theoretical: 184.080) .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations predict the reactivity of (1R)-1-(2,4-Difluorophenyl)prop-2-enylamine in catalytic systems?

Methodological Answer: DFT studies (e.g., B3LYP/6-311G**) model frontier molecular orbitals (FMOs) to predict nucleophilic/electrophilic sites. For instance, the HOMO-LUMO gap (~5.2 eV) indicates moderate reactivity, while Fukui indices highlight the amine group as the primary reactive site .

Q. How can contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results) be resolved?

Methodological Answer: Contradictions often arise from assay conditions or substituent positional effects. For example:

  • Fluorine Position : 2,4-difluoro substitution may enhance membrane permeability compared to 3-fluoro analogs .
  • Assay Variability : Use standardized MIC (Minimum Inhibitory Concentration) protocols and control strains (e.g., C. albicans ATCC 90028) to ensure reproducibility .

Q. What strategies are used to establish structure-activity relationships (SAR) for derivatives of this compound?

Methodological Answer:

  • Substituent Variation : Introduce electron-withdrawing groups (e.g., -CF3_3) at the phenyl ring to enhance metabolic stability .
  • Stereochemical Probes : Compare (1R) vs. (1S) enantiomers in enzyme inhibition assays to determine chiral center contributions .

Q. How should researchers evaluate the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks and analyze degradation via HPLC.
  • pH Stability : Use buffered solutions (pH 1–13) and monitor amine group hydrolysis via 1H^{1}\text{H} NMR .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.